molecular formula C12H9BrClNO B8384943 2-(4-Bromobenzyloxy)-5-chloropyridine

2-(4-Bromobenzyloxy)-5-chloropyridine

Cat. No. B8384943
M. Wt: 298.56 g/mol
InChI Key: ACRWUQBRISVZHW-UHFFFAOYSA-N
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Patent
US09102621B2

Procedure details

To a solution of 4-bromobenzylbromide (1.26 g, 6.7 mmol) in tetrahydrofuran (10 mL) at 0° C. was added a sodium hydride (60% w/w dispersion in oil; 0.40 g, 10 mmol). The mixture was stirred for 1 hour at room temperature, then 2,5-dichloro pyridine (1 g, 6.7 mmol) was added in one portion and the reaction mixture was heated under reflux overnight. TLC The reaction mixture was cooled and partitioned between ethyl acetate (40 mL) and cold water (10 mL). The organic layer was dried over magnesium sulfate, filtered and evaporated in vacuo to give the crude title compound (1.54 g, 76%). This was used without further purification.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Br)=[CH:4][CH:3]=1.[H-].[Na+].Cl[C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][N:14]=1.[O:20]1CCCC1>>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][O:20][C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][N:14]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.26 g
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
TLC The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (40 mL) and cold water (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(COC2=NC=C(C=C2)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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